4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde
Description
4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde is a brominated aromatic aldehyde featuring a pyridin-3-yloxy substituent at the 2-position of the benzaldehyde ring. This compound is structurally characterized by:
- A reactive aldehyde group at the 1-position.
- A bromine atom at the 4-position, enhancing electrophilicity and enabling cross-coupling reactions.
- A pyridin-3-yloxy group, introducing steric bulk and electronic modulation via the nitrogen-containing heterocycle.
Applications include its use as an intermediate in pharmaceutical synthesis (e.g., benzimidazole derivatives for Alzheimer’s disease therapy) and in Pd-catalyzed coupling reactions .
Properties
Molecular Formula |
C12H8BrNO2 |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
4-bromo-2-pyridin-3-yloxybenzaldehyde |
InChI |
InChI=1S/C12H8BrNO2/c13-10-4-3-9(8-15)12(6-10)16-11-2-1-5-14-7-11/h1-8H |
InChI Key |
BHADWTQVCRWBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=CC(=C2)Br)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their properties are compared below:
Substituent Impact Analysis:
- Bromo Group : Critical for electrophilic substitution and cross-coupling reactions. Bromine at the 4-position (para to aldehyde) enhances reactivity compared to ortho-substituted analogs .
- Hydroxy (2-OH): Enhances hydrophilic interactions but reduces stability under acidic conditions compared to ethers . Trifluoromethoxy (OCF₃): Strong electron-withdrawing effect, boosting coupling reaction yields .
Aldehyde vs. Ketone Reactivity
- Aldehydes (e.g., this compound) are ~10x more reactive than ketones (e.g., acetophenone) in reductions, as seen in EDAB-mediated reductions (93% yield for benzaldehyde vs. 68% for acetophenone) .
- The aldehyde group enables nucleophilic additions (e.g., Knoevenagel condensations) and oxidations, whereas ketones require harsher conditions .
Pd-Catalyzed Couplings
- This compound participates in direct arylations with heteroarenes (e.g., imidazo[1,2-b]pyridazine), yielding products in 84–93% efficiency .
- Comparatively, 4-Bromo-2-(trifluoromethoxy)benzaldehyde achieves similar yields, but the pyridinyloxy group may improve regioselectivity in sterically hindered systems .
Bioactivity and Drug Design
hPreP Activation :
- Bromo and hydroxy substitutions (e.g., 5-bromo-2-hydroxybenzaldehyde) enhance proteolytic activity against Aβ(1–42), a key Alzheimer’s disease target. Replacement of Br with F, OCH₃, or OH reduces activity by >50% .
- The pyridin-3-yloxy group in this compound may mimic hydroxy interactions while improving metabolic stability, though this requires validation .
Lipinski’s Rule Compliance :
- Brominated benzaldehydes (MW < 500) generally comply with drug-likeness criteria, facilitating their use in bioactive scaffolds .
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